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Compound of Interest

Compound Name: (1s,2r)-2-Methylcyclohexanamine

Cat. No.: B3430051 Get Quote

This guide provides a detailed overview of the expected spectroscopic data—Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral primary amine,

(1s,2r)-2-Methylcyclohexanamine. While comprehensive, verified spectra for this specific

stereoisomer are not widely available in public databases, this document synthesizes data from

isomeric mixtures and established spectroscopic principles to serve as a reliable reference for

researchers and drug development professionals.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from NMR, IR, and MS

analyses. These values are based on characteristic chemical shifts and absorption frequencies

for aliphatic amines and substituted cyclohexanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm
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Chemical Shift (δ,
ppm)

Protons Multiplicity Notes

~ 2.5 - 3.0 1H (CH-N) Multiplet

Deshielded proton on

the carbon bonded to

the amine group[1].

~ 1.0 - 2.0 9H (Ring CH, CH₂) Multiplets

Complex overlapping

signals from the

cyclohexane ring

protons.

~ 1.2 - 1.5 2H (NH₂) Broad Singlet

Signal is often broad

and its position is

concentration-

dependent.

Disappears upon D₂O

exchange[1][2].

~ 0.9 - 1.1 3H (CH₃) Doublet

The methyl group is

split by the adjacent

methine proton.

¹³C NMR (Carbon NMR) Data (Predicted) Solvent: CDCl₃

A ¹³C NMR spectrum for this compound is noted as available from the University of Vienna,

though the data is not publicly displayed[3]. The predicted shifts are based on typical values for

substituted cyclohexanes[4][5].
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Chemical Shift (δ, ppm) Carbon Notes

~ 55 - 60 CH-N

Carbon atom directly attached

to the electron-withdrawing

nitrogen atom.

~ 35 - 45 CH-CH₃
Methine carbon of the methyl-

substituted position.

~ 20 - 35 Ring CH₂

Multiple peaks expected for

the four non-equivalent

methylene carbons in the ring.

~ 15 - 20 CH₃ Methyl group carbon.

Infrared (IR) Spectroscopy
As a primary aliphatic amine, (1s,2r)-2-Methylcyclohexanamine is expected to exhibit the

following characteristic absorption bands[1][2][6].
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Frequency Range
(cm⁻¹)

Vibration Type Intensity Notes

3350 - 3450

N-H Stretch

(asymmetric &

symmetric)

Medium

A characteristic pair of

sharp peaks for a

primary amine (R-

NH₂)[2].

2850 - 2960 C-H Stretch (aliphatic) Strong

Typical for sp³ C-H

bonds in the

cyclohexane ring and

methyl group.

1580 - 1650 N-H Bend (scissoring) Medium

Confirms the

presence of a primary

amine group[6].

1000 - 1250 C-N Stretch Medium-Weak
Characteristic of

aliphatic amines[1][6].

650 - 900 N-H Wag Broad

A broad absorption

typical for primary and

secondary amines[6].

Mass Spectrometry (MS)
The mass spectrum is predicted based on data for 2-methylcyclohexylamine isomers and the

nitrogen rule[2][7]. The molecule has an odd number of nitrogen atoms, so its molecular ion

peak will have an odd mass-to-charge ratio[1].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://webbook.nist.gov/cgi/inchi?ID=C7003329&Mask=200
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3430051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Ratio Ion Notes

113 [M]⁺

Molecular ion peak. The

compound's molecular weight

is 113.20 g/mol [3].

98 [M - CH₃]⁺ Loss of the methyl group.

84 [M - C₂H₅]⁺

Result of α-cleavage, a

characteristic fragmentation for

amines[2].

56 [C₄H₈]⁺ or [C₃H₆N]⁺

Common fragment from

cleavage of the cyclohexane

ring or further fragmentation.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol
This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

Accurately weigh 10-20 mg of (1s,2r)-2-Methylcyclohexanamine for ¹H NMR, or 20-50

mg for ¹³C NMR[8].

Transfer the sample into a clean, dry vial.

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a

micropipette[8].

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of 4-

5 cm[8].
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Cap the NMR tube securely.

Data Acquisition:

Wipe the outside of the NMR tube and place it in a spinner turbine, adjusting the depth

with a gauge.

Insert the sample into the NMR spectrometer.

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the

magnetic field[8].

Shimming: The magnetic field homogeneity is optimized by either manual or automated

shimming to ensure sharp, well-resolved peaks[8].

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to

maximize signal sensitivity.

Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number

of scans, spectral width) and begin the experiment. For confirmation of the N-H signal, a

second ¹H spectrum can be run after adding one drop of D₂O and shaking the tube.

IR Spectroscopy (FTIR) Protocol
This protocol describes the analysis of a liquid sample using the thin-film method.

Sample Preparation:

Place one clean, dry salt plate (e.g., NaCl or KBr) onto a clean surface.

Using a pipette, place one small drop of neat (undiluted) (1s,2r)-2-
Methylcyclohexanamine onto the center of the plate.

Carefully place a second salt plate on top of the first, spreading the liquid into a thin,

uniform film. Avoid introducing air bubbles.

Data Acquisition:
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Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O

and CO₂ signals.

Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise

ratio.

The resulting data is Fourier-transformed to generate the infrared spectrum[9].

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone

or isopropanol) and store them in a desiccator.

Mass Spectrometry (GC-MS) Protocol
Electron Ionization (EI) coupled with Gas Chromatography (GC) is a standard method for the

analysis of volatile small molecules like 2-methylcyclohexanamine[10][11][12].

Sample Preparation:

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as

methanol or dichloromethane.

Transfer the solution to a 2 mL autosampler vial and cap it.

Data Acquisition:

Injection: Inject 1 µL of the prepared sample solution into the GC inlet, which is heated to

volatilize the sample.

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g.,

helium) through a capillary column. The column separates the analyte from any impurities

based on boiling point and polarity.

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass

spectrometer. In the EI source, molecules are bombarded with high-energy electrons

(typically 70 eV), causing them to ionize and fragment[11][12].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.solubilityofthings.com/principles-ir-spectroscopy
https://www.americanpharmaceuticalreview.com/Featured-Articles/179230-Mass-Spectrometry-in-Small-Molecule-Drug-Development/
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://www.zefsci.com/mass-spectrometry-for-small-molecules/
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://www.zefsci.com/mass-spectrometry-for-small-molecules/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3430051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Analysis: The resulting positively charged ions (the molecular ion and various

fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates

them based on their mass-to-charge (m/z) ratio.

Detection: An electron multiplier detects the ions, and the signal is processed to generate

a mass spectrum, which plots ion intensity versus m/z ratio.

Visualization of Analytical Processes
The following diagrams illustrate the workflow and logical connections in the spectroscopic

analysis of (1s,2r)-2-Methylcyclohexanamine.
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Caption: Experimental workflow for spectroscopic analysis.
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Caption: Logical diagram for structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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